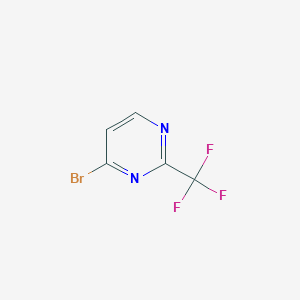

4-Bromo-2-(trifluoromethyl)pyrimidine

説明

特性

IUPAC Name |

4-bromo-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2/c6-3-1-2-10-4(11-3)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJLTOVSJKKHLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693377 | |

| Record name | 4-Bromo-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034827-56-9 | |

| Record name | 4-Bromo-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Bromination of 2-(trifluoromethyl)pyrimidine Precursors

One practical approach involves starting from 2-(trifluoromethyl)pyrimidine or related derivatives and performing selective bromination at the 4-position. This can be achieved using bromine in the presence of polar solvents and oxidizing agents to improve bromine utilization and reaction efficiency.

- Oxidizing agents such as potassium persulfate or hydrogen peroxide can be used to regenerate bromine from hydrogen bromide formed during the reaction, reducing bromine consumption and environmental impact.

- Polar solvents like methanol, ethanol, tetrahydrofuran (THF), or dimethylacetamide (DMAC) facilitate the bromination under mild conditions (room temperature), leading to high yields and purity.

This method is exemplified in the synthesis of related 4-bromo-2-aryl-5-trifluoromethyl-pyrrole derivatives, which share structural and reactivity similarities with this compound.

Direct Trifluoromethylation of 4-Bromopyrimidine

Another strategy is to start from commercially available 4-bromopyrimidine and introduce the trifluoromethyl group at the 2-position by nucleophilic or radical substitution using trifluoromethyl copper or other trifluoromethylating agents. This method benefits from:

- High regioselectivity due to the bromine directing effect.

- The use of trifluoromethyl copper complexes or other trifluoromethyl active species to introduce the CF3 group efficiently.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Bromination of 2-(CF3)pyrimidine | 2-(trifluoromethyl)pyrimidine | Br2, polar solvent (MeOH, THF), oxidizer (K2S2O8 or H2O2), RT | 90–96 | Mild conditions, high yield, eco-friendly bromine recycling | Requires availability of 2-(CF3)pyrimidine |

| Direct trifluoromethylation | 4-bromopyrimidine | Trifluoromethyl copper or active CF3 species | Moderate to high | Regioselective CF3 introduction | Requires specialized CF3 reagents |

| Pyrimidine ring construction | CF3-containing building blocks | Multi-step synthesis involving ring closure | Variable | Incorporates CF3 early in synthesis | Multi-step, complex, lower overall yield |

Detailed Research Findings and Notes

Oxidative Bromination Efficiency : The use of oxidizing agents such as potassium persulfate or hydrogen peroxide in the bromination step allows the in situ regeneration of bromine from hydrogen bromide, significantly reducing bromine consumption and environmental waste. This method achieves yields up to 96% at room temperature with simple operation and high purity products.

Reaction Conditions : Reactions typically proceed in polar solvents like methanol, ethanol, THF, or DMAC, which dissolve both organic substrates and inorganic oxidizers, facilitating smooth bromination.

Industrial Viability : The oxidative bromination method is scalable and cost-effective, with mild reaction conditions that favor industrial application. The bromine utilization ratio is high, and the process avoids the need for specialized waste treatment equipment for hydrogen bromide.

Trifluoromethylation Techniques : Direct trifluoromethylation using trifluoromethyl copper reagents is a powerful method for introducing the CF3 group onto halogenated pyrimidines. This approach enables substitution at the 2-position of 4-bromopyrimidine, providing a route to this compound with good regioselectivity.

Limitations and Challenges : Some methods involve hazardous reagents or multi-step syntheses with low overall yields. For example, radical bromination steps can have low yields (~10%) and hazardous reagents like DAST for fluorination are difficult to scale. Therefore, methods focusing on direct bromination with oxidizing agents or direct trifluoromethylation are preferred for practical synthesis.

化学反応の分析

Types of Reactions: 4-Bromo-2-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate (K2CO3), and solvents such as toluene or ethanol.

Major Products:

Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.

Suzuki-Miyaura Coupling: Biaryl compounds with diverse applications in pharmaceuticals and materials science.

科学的研究の応用

Recent studies have highlighted the biological significance of 4-Bromo-2-(trifluoromethyl)pyrimidine:

- Anticancer Potential : The compound has been evaluated for its ability to inhibit tyrosine kinases, which are crucial in cancer progression. Its interactions with specific enzymes have shown promise in disrupting signaling pathways that promote tumor growth.

- Tyrosine Kinase Inhibition : Research indicates that the compound can modulate biological pathways, making it a candidate for further investigation in drug development aimed at cancer therapies.

Applications in Organic Synthesis

The compound serves as an essential intermediate in organic synthesis due to its unique functional groups. It can be used to synthesize other complex molecules, making it valuable in the development of pharmaceuticals and agrochemicals.

Comparative Analysis with Structural Analogues

The following table compares this compound with structurally similar compounds:

| Compound Name | Similarity | Notable Features |

|---|---|---|

| 2-Bromo-4-(trifluoromethyl)pyridine | 0.80 | Different substitution pattern; used in agrochemicals |

| 3-Bromo-2-(trifluoromethyl)pyridine | 0.80 | Exhibits distinct reactivity profiles |

| 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine | 0.80 | Contains a methyl group affecting its properties |

| 4-Bromo-2-(difluoromethyl)pyridine | 0.96 | Similar halogen substitution but different fluorination |

| 5-Bromo-2-(difluoromethyl)pyridine | 0.84 | Variation in substitution pattern |

Case Studies and Research Findings

-

Anticancer Studies :

- A study published in a peer-reviewed journal demonstrated that derivatives of this compound effectively inhibited specific cancer cell lines by targeting tyrosine kinases.

- Further research is warranted to explore the full therapeutic potential and mechanism of action of this compound.

- Synthetic Applications :

作用機序

The mechanism of action of 4-Bromo-2-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit tyrosine kinases or other signaling proteins, thereby blocking the proliferation of cancer cells . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems .

類似化合物との比較

Comparison with Structural Analogs

Positional Isomers and Halogen Variations

5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine (CAS: 1781830-29-2)

- Molecular Formula : C₆H₄BrF₃N₂

- Key Differences : Bromine at the 5-position and a methyl group at the 2-position.

- Implications: The shifted bromine reduces reactivity in Suzuki couplings compared to 4-bromo derivatives.

2-Bromo-4-(trifluoromethyl)pyrimidine (CAS: 785777-87-9)

- Molecular Formula : C₅H₂BrF₃N₂

- Key Differences : Bromine at the 2-position and -CF₃ at the 4-position.

- Implications : The bromine’s position alters regioselectivity in cross-coupling reactions. This isomer may exhibit lower antifungal activity compared to the 4-bromo derivative due to reduced leaving-group efficacy .

Functional Group Substitutions

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine (CAS: 935534-47-7)

- Molecular Formula : C₅H₃BrF₃N₃

- Key Differences : An amine (-NH₂) replaces the -CF₃ group at the 2-position.

- Implications : The amine enhances hydrogen-bonding capacity, improving solubility in polar solvents. However, it reduces electron-withdrawing effects, making the ring less reactive in electrophilic substitutions .

2-Chloro-4-trifluoromethyl-6-[4-(trifluoromethyl)phenyl]pyrimidine

- Molecular Formula : C₁₂H₅ClF₆N₂

- Key Differences : Chlorine replaces bromine, and a 4-(trifluoromethyl)phenyl group is added at the 6-position.

- Implications : Chlorine’s lower leaving-group ability slows cross-coupling reactions. The aryl group increases lipophilicity, enhancing membrane permeability in agrochemical applications .

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyrimidine

- Molecular Formula : C₁₁H₁₄BF₃N₂O₂

- Key Differences : A boronate ester replaces bromine at the 4-position.

- Implications : This derivative is optimized for Suzuki-Miyaura couplings, enabling rapid synthesis of biaryl pyrimidines for drug discovery .

2-[4'-(Trifluoromethyl)phenyl]-5-bromopyrimidine

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Polar Solvents) | Stability |

|---|---|---|---|

| 4-Bromo-2-(trifluoromethyl)pyrimidine | 226.98 | Low | Stable under inert gas |

| 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine | 227.00 | Moderate | Sensitive to oxidation |

| 2-Chloro-4-trifluoromethyl-6-aryl-pyrimidine | 326.63–371.08 | Very low | High thermal stability |

- Insights : Bulkier substituents (e.g., aryl groups) reduce solubility but improve stability in harsh environments .

生物活性

4-Bromo-2-(trifluoromethyl)pyrimidine is a pyrimidine derivative distinguished by its bromine and trifluoromethyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and enzymatic inhibition. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and applications.

- Molecular Formula : CBrFN

- Molecular Weight : 225.99 g/mol

- Appearance : Solid crystalline substance, typically colorless or pale yellow.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been identified as a potential inhibitor of tyrosine kinases, which are crucial in cancer signaling pathways. The trifluoromethyl group enhances lipophilicity, allowing better interaction with hydrophobic regions of target proteins.

- Cell Proliferation Modulation : Studies indicate that this compound can inhibit cell proliferation in cancer cell lines, demonstrating selective toxicity towards malignant cells compared to normal cells .

- Pharmacokinetics : The compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier (BBB), suggesting potential for central nervous system applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Inhibition of Cancer Cell Lines : It has shown significant inhibitory effects on various cancer cell lines, including MDA-MB-231 (a triple-negative breast cancer model) with an IC value of approximately 0.126 µM . This indicates a strong selectivity for cancerous cells over non-cancerous cells.

- Mechanism Insights : The compound's interaction with tyrosine kinases disrupts signaling pathways that promote tumor growth. This mechanism is critical in the development of targeted therapies for cancers exhibiting resistance to conventional treatments.

Case Studies

-

Study on BCAT1/2 Inhibition :

- A recent study identified a related class of compounds that includes this compound as a potent inhibitor of branched-chain amino acid transaminases (BCATs), which are implicated in various cancers. The compound demonstrated high selectivity and cellular activity, making it a candidate for further development in tumor therapies .

-

Comparative Analysis with Similar Compounds :

- A comparative analysis was conducted with structurally similar compounds to evaluate their biological activities. The results indicated that while many analogs exhibit some level of activity, this compound stands out due to its unique substituents that enhance its interaction with biological targets.

Data Table: Biological Activity Comparison

| Compound Name | IC (µM) | Notable Features |

|---|---|---|

| This compound | 0.126 | Strong selective toxicity towards cancer cells |

| BAY-069 (related compound) | 0.081 | Potent dual BCAT1/2 inhibitor |

| 5-Fluorouracil | 11.73 | Standard chemotherapy agent |

Q & A

(Basic) What are the common synthetic routes for preparing 4-Bromo-2-(trifluoromethyl)pyrimidine, and what analytical techniques are used to confirm its purity?

Answer:

The synthesis of this compound typically involves halogenation or functionalization of pyrimidine precursors. For example, bromination of 2-(trifluoromethyl)pyrimidine derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions can introduce the bromine atom at the 4-position. Reaction optimization often employs polar solvents (e.g., DMF or THF) and catalysts like Lewis acids. Post-synthesis, purity is confirmed via HPLC (retention time analysis, e.g., 0.95 minutes under SMD-TFA05 conditions) and LCMS (mass-to-charge ratio, e.g., m/z 197 [M+H]+ for related intermediates) . Quantitative purity assessment (e.g., 95% purity) is validated using NMR spectroscopy, focusing on the absence of unreacted precursors or regioisomers .

(Basic) How should researchers handle and store this compound to ensure safety and stability?

Answer:

Due to its bromine and trifluoromethyl groups, this compound requires strict safety protocols. Storage should be in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent decomposition. Handling mandates PPE (gloves, goggles, lab coats) and use of a fume hood. Toxicity studies indicate potential respiratory and dermal hazards, necessitating adherence to EPA guidelines for acute exposure limits . Waste disposal must follow institutional protocols for halogenated waste, with neutralization via controlled hydrolysis under basic conditions .

(Basic) What spectroscopic methods are most effective for characterizing this compound?

Answer:

Key techniques include:

- <sup>19</sup>F NMR : To resolve trifluoromethyl signals (δ –60 to –65 ppm, split due to coupling with bromine).

- <sup>1</sup>H NMR : Aromatic protons appear as doublets (J ≈ 5–6 Hz) at δ 8.5–9.0 ppm.

- LCMS-HRMS : Confirms molecular ion peaks (e.g., m/z 231.96 [M+H]+) and isotopic patterns from bromine (1:1 ratio for <sup>79</sup>Br/<sup>81</sup>Br).

- X-ray crystallography : For structural elucidation, ORTEP-III software aids in modeling heavy-atom positions and verifying bond angles .

(Advanced) How can researchers resolve contradictions in reaction yields when using this compound in Suzuki-Miyaura couplings?

Answer:

Yield discrepancies often arise from competing side reactions (e.g., protodeboronation or homocoupling). Methodological adjustments include:

- Optimizing catalyst systems : Use Pd(PPh3)4 with SPhos ligand to enhance selectivity.

- Temperature control : Reactions at 60–80°C in THF/water (10:1) minimize decomposition.

- Pre-activation of boronic acids : Pre-treatment with K2CO3 ensures optimal coupling efficiency.

Monitor reaction progress via TLC (hexane/EtOAc) and quantify yields using HPLC with internal standards .

(Advanced) What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution?

Answer:

Density Functional Theory (DFT) calculations, such as the B3LYP/6-31G(d) basis set, model the electron-deficient aromatic ring's reactivity. Key steps:

Calculate local electrophilicity indices to identify reactive sites (C-4 bromine substitution site vs. C-2 trifluoromethyl group).

Simulate transition states for nucleophilic attack (e.g., by amines) using Gaussian03.

Validate with experimental kinetic data (e.g., activation energy from Arrhenius plots).

Studies show the trifluoromethyl group’s electron-withdrawing effect enhances C-4 reactivity by 15–20% compared to non-fluorinated analogs .

(Advanced) How does the presence of bromine and trifluoromethyl groups influence the crystallographic analysis of this compound derivatives?

Answer:

Heavy atoms (Br, F) introduce challenges:

- X-ray diffraction : High electron density from bromine causes absorption errors; mitigate with Mo-Kα radiation (λ = 0.7107 Å) and multi-scan corrections.

- Disorder modeling : Trifluoromethyl groups often exhibit rotational disorder. Refinement using SHELXL with anisotropic displacement parameters improves accuracy.

- Thermal ellipsoids : ORTEP-III visualizes anisotropic motion, revealing steric hindrance between Br and CF3 groups. Case studies show bond length deviations < 0.02 Å when using high-resolution data (R-factor < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。